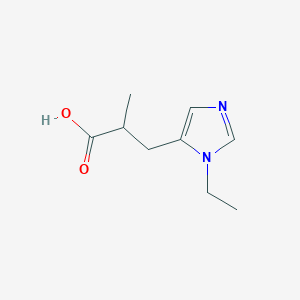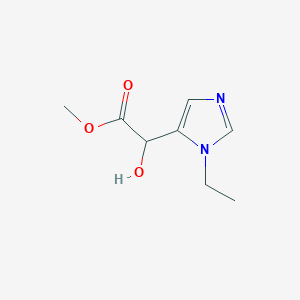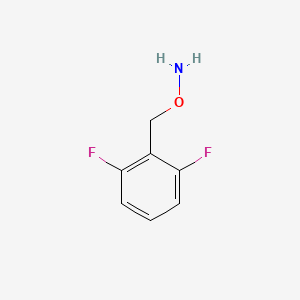
3-(1-Ethyl-1h-imidazol-5-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-imidazole with a suitable alkylating agent to introduce the propanoic acid moiety. The reaction conditions typically involve the use of a base such as triethylamine and solvents like tetrahydrofuran and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for serotonin receptors, particularly the 5-HT7 receptor . This interaction involves the formation of halogen bonds with the receptor, leading to modulation of neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid
- 1-(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
Uniqueness
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is unique due to its specific structural features and its high selectivity for serotonin receptors. This selectivity makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(3-ethylimidazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-11-6-10-5-8(11)4-7(2)9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
CXPVUBSTFHVFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)
![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)

![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)










